molecular formula C19H26O3 B1684026 2-Methoxyestradiol CAS No. 362-07-2

2-Methoxyestradiol

Katalognummer: B1684026
CAS-Nummer: 362-07-2
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: CQOQDQWUFQDJMK-SSTWWWIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

2-Methoxyestradiol (2-MeOE2) is an endogenous metabolite of 17β-estradiol (E2) that has garnered interest for its anti-tumor, anti-angiogenic, and antiproliferative properties . Research indicates that 2-MeOE2 inhibits microtubule assembly, disrupts mitotic spindle dynamics, and blocks mitosis in human cancer cells lacking estrogen receptors .

Scientific Research Applications of this compound

This compound (2-ME) has demonstrated potential clinical applications in treating various cancers, and research is ongoing to explore its efficacy and mechanisms of action .

Anti-Cancer Activity

  • Pancreatic Cancer: 2-ME has shown potent antitumor activity against human pancreatic cancer cells. It inhibits cell growth in a dose- and time-dependent manner (50-90%) and induces apoptotic cell death . In a mouse model, oral administration of 2-ME resulted in a 60% reduction in lung colonies compared to untreated controls, suggesting its potential for treating pancreatic cancer .
  • Prostate Cancer: 2-ME can be entrapped into hydrophobic micelles to improve its anticancer potential against prostate cancer. Studies on optimized micellar formulations have shown promising results in controlling the growth of prostate cancer cells .
  • Breast Cancer: 2-MeO-E2 has shown antiproliferative effects against endocrine therapy-resistant breast cancer cells . It arrests cells at the G2/M phase and may serve as a prototype for developing anticancer agents effective against endocrine therapy-resistant breast cancers .
  • Tumor Growth and Angiogenesis Inhibition: 2-MeOE2 has been identified as an inhibitor of tumor growth and angiogenesis . It hinders the reproduction of certain tumor cells and prevents the development of new blood vessels that tumors require .

Mechanisms of Action

  • Microtubule Disruption: 2-MeOE2 inhibits microtubule assembly by interfering with tubulin polymerization, which disrupts mitotic spindle dynamics and leads to mitotic blockage in cancer cells .
  • Apoptosis Induction: 2-ME induces apoptosis in cancer cells . It can inhibit hypoxia-inducible factor 1 and activate p53, contributing to its apoptotic effects .
  • Cell Cycle Arrest: 2-MeO-E2 can arrest cancer cells at the G2/M phase of the cell cycle, preventing further proliferation .

Delivery Systems

  • Micellar Formulations: Researchers have developed micellar delivery systems to improve 2-ME's therapeutic efficacy. These formulations enhance the drug's entrapment efficiency, control its release, and improve its pharmacokinetic profile .

Wirkmechanismus

Target of Action

2-Methoxyestradiol (2ME2) primarily targets several proteins including Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes such as angiogenesis, cell proliferation, and apoptosis .

Mode of Action

2ME2 is an angiogenesis inhibitor, meaning it prevents the formation of new blood vessels that tumors need to grow . It has been shown to attack both tumor cells and their blood supply in preclinical testing .

Biochemical Pathways

2ME2 affects multiple biochemical pathways. It generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . It also inhibits CYP1B1 activity, macrophage influx/activation, and pro-inflammatory cytokine induction of estrogen-producing enzymes .

Pharmacokinetics

The pharmacokinetics of 2ME2 involve its absorption, distribution, metabolism, and excretion (ADME). 2ME2 binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2, revealed that less than 0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The action of 2ME2 results in significant molecular and cellular effects. It induces apoptosis in rapidly proliferating cells and inhibits blood vessel formation at several stages in the angiogenic cascade . It also alters cell motility, migration, and adhesion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2ME2. For instance, it has been suggested that 2ME2’s neurotoxic activity within the central nervous system may promote neurodegenerative diseases like Parkinson’s disease . Additionally, in granulosa cells, COMT expression is upregulated by major contributors to PCOS: insulin, dihydrotestosterone, and all-trans retinoic acid, suggesting a role for the dysregulation of 2ME in the development of PCOS and ovulatory dysfunction .

Biochemische Analyse

Biochemical Properties

2-Methoxyestradiol is generated by the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolic pathway of estrogens . It interacts with various enzymes and proteins, including cytochrome P450 1A1, cytochrome P450 1B1, cytochrome P450 19A1, and hypoxia-inducible factor 1-alpha . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound exhibits potent antiproliferative, proapoptotic, and antiangiogenic activities . It affects all actively dividing cells, including neurons . It also generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . Furthermore, it has been shown to inhibit microglial proliferation and activation .

Molecular Mechanism

This compound acts as an angiogenesis inhibitor, attacking both tumor cells and their blood supply . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to stabilize microtubules, ameliorating E2-induced proliferation, inhibiting ERα and PR signaling, and reducing HIF-1α and CYP19 expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant effects over time. It has been found to reduce BCRABL—mediated adhesion to fibronectin and the spontaneous migration of BCR-ABL—transformed cells through a transwell membrane . It also demonstrated a significant reduction in diastolic and mean arterial BP along with RHR in male SHR after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in male and female Wistar-Kyoto rats infused with angiotensin II, this compound treatment resulted in a significant reduction of Ang II-induced systolic, diastolic, and mean arterial BP .

Metabolic Pathways

This compound is part of the metabolic pathways of estrogens. It is formed from cytochrome P450-dependent hydroxylation of estradiol to the catecholestrogen 2-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase to form this compound .

Transport and Distribution

It has been found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. It has been found that this compound alters the subcellular localization of ERα, with the majority of ERα being localized in the nuclear fraction, with a minimal amount retained in the cytoplasmic fraction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound beinhalten typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation .

Chemische Reaktionsanalyse

Reaktionstypen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner potenten antineoplastischen Aktivität, die in seiner Stammverbindung Estradiol oder anderen methoxysubstituierten Derivaten nicht beobachtet wird. Seine Fähigkeit, HIF-1α zu hemmen und Apoptose unabhängig von Östrogenrezeptoren zu induzieren, unterscheidet es weiter von anderen ähnlichen Verbindungen .

Biologische Aktivität

2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol that has garnered significant attention for its biological activities, particularly in the context of cancer treatment. Initially considered an inactive metabolite, research since the late 1980s has revealed its potent anti-cancer , anti-angiogenic , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-ME, supported by data tables, case studies, and detailed research findings.

Anticancer Properties

2-ME exhibits significant anti-tumor effects against various cancer types, including breast, prostate, glioma, and head and neck cancers. Its mechanisms of action include:

  • Inhibition of Tumor Cell Proliferation : 2-ME inhibits the proliferation of diverse tumor cell lines by inducing apoptosis and cell cycle arrest. Studies have shown that it affects the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and caspase-3 .
  • Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, effectively halting tumor growth .
  • Antiangiogenic Activity : 2-ME reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth .

Research Findings

Research has consistently demonstrated the efficacy of 2-ME in preclinical models:

StudyCancer TypeMechanismKey Findings
BreastApoptosisIncreased caspase-3 expression; decreased Bcl-2 and VEGF levels
ProstateMicrotubule disruptionInhibited cell proliferation in vitro; reduced tumor growth in mice
GliomaAntiangiogenicSuppressed HIF-1α activity; decreased tumor vascularization

Clinical Trials

Several clinical trials have explored the therapeutic potential of 2-ME:

  • Phase I Trials : Initial studies indicated that 2-ME is well tolerated in patients with metastatic breast cancer without significant estrogenic side effects .
  • Ongoing Research : Current investigations focus on optimizing dosing regimens and combination therapies with other anticancer agents to enhance efficacy while minimizing toxicity .

Case Studies

A notable case study involved a patient with advanced breast cancer who participated in a trial assessing the effects of 2-ME. The patient exhibited a significant reduction in tumor size after treatment, correlating with increased apoptosis markers and decreased angiogenesis indicators in tumor biopsies .

The biological activity of 2-ME can be attributed to several key mechanisms:

  • Upregulation of p53 : 2-ME enhances p53 activity, which plays a crucial role in regulating the cell cycle and promoting apoptosis .
  • Inhibition of Superoxide Dismutase : This action leads to increased oxidative stress within cancer cells, further promoting apoptosis .
  • Selective Targeting : Unlike other estrogenic compounds, 2-ME does not stimulate estrogen receptors in a way that promotes tumor growth, making it a promising candidate for hormone-sensitive cancers .

Eigenschaften

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040938
Record name 2-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.
Record name 2-Methoxyestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

362-07-2
Record name 2-Methoxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyestradiol
Reactant of Route 2
2-Methoxyestradiol
Reactant of Route 3
2-Methoxyestradiol
Reactant of Route 4
2-Methoxyestradiol
Reactant of Route 5
2-Methoxyestradiol
Reactant of Route 6
2-Methoxyestradiol
Customer
Q & A

Q1: How does 2-methoxyestradiol exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: 2-ME binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and ultimately inhibiting cell division. [, , ]
  • Antiangiogenesis: 2-ME suppresses the formation of new blood vessels, critical for tumor growth and metastasis, by interfering with signaling pathways involved in angiogenesis. [, , ]
  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including activation of caspase enzymes and modulation of Bcl-2 family proteins. [, , , , , , ]

Q2: Does this compound interact with estrogen receptors?

A2: Unlike its parent compound 17β-estradiol, this compound demonstrates minimal to no binding affinity for classical estrogen receptors (ERα and ERβ). This lack of estrogenic activity makes it an attractive therapeutic candidate with potentially fewer hormonal side effects. [, , , , ]

Q3: How does this compound affect the cell cycle?

A3: this compound induces cell cycle arrest primarily at the G2/M phase, preventing cells from progressing into mitosis. This arrest is linked to 2-ME's ability to disrupt microtubule dynamics, essential for proper chromosome segregation during cell division. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H26O3, and its molecular weight is 302.4 g/mol.

Q5: Are there spectroscopic data available to confirm the structure of this compound?

A5: Yes, studies utilizing 1H-NMR and mass spectrometry have confirmed the structure of synthesized this compound. []

Q6: How do structural modifications of this compound affect its activity?

A6: Research on this compound analogs has revealed key structure-activity relationships:

  • C2-Position: Modifications at the C2-position, particularly with unbranched alkyl or alkenyl groups, can significantly influence antitubulin activity and cytotoxicity. 2-Ethoxyestradiol and 2-((E)-1-propenyl)-estradiol have demonstrated higher potency compared to 2-ME. []
  • C17-Position: Sulfamoylation at the C17-position, as seen in this compound-3,17-O,O-bis-sulfamate (2-MeOE2 bis MATE), has been shown to enhance bioavailability and antitumor activity in vivo. []
  • A/B/C/D Ring Modifications: Various modifications to the steroid ring system have been explored to improve potency, selectivity, and pharmacokinetic properties. []

Q7: What are the limitations of this compound's bioavailability?

A7: this compound suffers from poor oral bioavailability due to rapid metabolism, primarily through oxidation and sulfation. This metabolic instability poses a challenge for achieving therapeutic drug levels in vivo. [, , ]

Q8: What strategies have been explored to improve the bioavailability of this compound?

A8: Several approaches are being investigated to enhance 2-ME's bioavailability:

  • Chemical Modification: Synthesizing sulfamoylated derivatives, like 2-MeOE2 bis MATE, has demonstrated improved pharmacokinetic properties and efficacy compared to the parent compound. [, ]
  • Drug Delivery Systems: Encapsulating 2-ME into nanoparticles or liposomes could potentially protect it from degradation and enhance its delivery to tumor sites. []

Q9: What types of cancer cells are sensitive to this compound in vitro?

A9: In vitro studies have shown that this compound exhibits antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, pancreatic, nasopharyngeal, and osteosarcoma cells. [, , , , , , , , , , , , , , ]

Q10: Has this compound shown efficacy in preclinical animal models of cancer?

A10: Yes, this compound has demonstrated promising antitumor activity in various preclinical models, including:

  • Xenograft Models: Oral administration of 2-MeOE2 bis MATE significantly reduced tumor growth in mice bearing human breast cancer xenografts. []
  • Orthotopic Models: this compound inhibited tumor growth and improved survival in a rat model of gliosarcoma, highlighting its potential for treating brain tumors. []
  • Transgenic Models: Dietary administration of 2-ME prevented the development of preneoplastic lesions in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, suggesting chemopreventive properties. []

Q11: What about clinical trials with this compound?

A11: this compound has advanced to phase I and II clinical trials for several cancer types, including hormone-refractory prostate cancer. While early results showed a good safety profile and some evidence of antitumor activity, limitations with oral bioavailability and the need for higher doses were identified. []

Q12: Are there any known mechanisms of resistance to this compound?

A12: Research has identified a potential mechanism of resistance involving mutations in beta-tubulin, the target protein of 2-ME's antimitotic action. These mutations, found in a this compound-resistant MDA-MB-435 cell line, were associated with reduced microtubule depolymerization and cross-resistance to Vinca alkaloids. []

Q13: What is the safety profile of this compound?

A13: Preclinical studies and early-phase clinical trials indicate that this compound is generally well-tolerated, with a favorable safety profile compared to some conventional chemotherapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.